molecular formula C15H21N3O2 B4526740 N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide

N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide

Cat. No.: B4526740
M. Wt: 275.35 g/mol
InChI Key: NFFRWZWCYFJQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of N1,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide involves several steps. One common method includes the double C-H functionalization and cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift . This process is initiated by chiral magnesium biphosphate, triggering two successive 1,5-H shifts to form two cycles . Industrial production methods often involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines .

Scientific Research Applications

N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. In industry, it is used in the production of various materials and chemicals .

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-phenylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-17(2)15(20)18-10-6-7-12(11-18)14(19)16-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFRWZWCYFJQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N~1~,N~1~-dimethyl-N~3~-phenylpiperidine-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.